molecular formula C15H20O3 B11817615 Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid

Cat. No.: B11817615
M. Wt: 248.32 g/mol
InChI Key: SOTOIQLCZHSJLK-UHFFFAOYSA-N
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Description

trans-4-((Benzyloxy)methyl)cyclohexanecarboxylic acid is a chiral cyclohexane derivative of interest in organic and medicinal chemistry research. This compound features a carboxylic acid functional group and a benzyl-protected hydroxymethyl group on a trans-configured cyclohexane ring, making it a valuable non-polar building block for synthesizing more complex molecules . The sterically defined trans-conformation is often sought after for its potential to impart specific spatial and steric properties in target structures. As a protected intermediate, the benzyl (Bn) group can be selectively removed under conditions that leave other functional groups, such as the carboxylic acid, intact, offering flexibility in multi-step synthetic pathways . Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in constructing active pharmaceutical ingredients (APIs) and other biologically active molecules where the cyclohexane scaffold is prevalent . The product is intended for research purposes by qualified laboratory professionals and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(phenylmethoxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20O3/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,17)

InChI Key

SOTOIQLCZHSJLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1COCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form ionic interactions with basic amino acid residues, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues include:

Compound Name (IUPAC) Molecular Formula Substituents Functional Groups Key Applications
Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid C₁₅H₁₈O₃ (Benzyloxy)methyl at trans-4 Carboxylic acid, ether Drug intermediates, protective group studies
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride C₈H₁₆ClNO₂ 4-Amino group (trans), acetic acid Amine, carboxylic acid (hydrochloride salt) Chelation agents, peptide synthesis
trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid C₂₄H₂₇NO₄ Fmoc-protected methylamino group at trans-4 Carboxylic acid, carbamate (Fmoc) Solid-phase peptide synthesis

Physicochemical Properties

  • Lipophilicity: The benzyloxy group in the target compound increases logP compared to the hydrophilic hydrochloride salt of the 4-amino analogue. The Fmoc derivative exhibits moderate solubility in organic solvents due to its bulky protective group.
  • Solubility: Target compound: Low water solubility (ether group dominates); soluble in DCM or THF. 4-Amino analogue (hydrochloride): High water solubility due to ionic character . Fmoc derivative: Soluble in DMF or DMSO, aligning with peptide synthesis conditions .
  • pKa: Carboxylic acid groups in all compounds have pKa ~4.5–5.0. The 4-amino analogue’s amine (pKa ~9–10) is protonated at physiological pH, enhancing solubility.

Stability and Functional Utility

  • Benzyloxy Group: Stable under basic conditions but cleavable via hydrogenolysis (H₂/Pd), useful in deprotection strategies.
  • Fmoc Group : Base-labile (removed with piperidine), ideal for stepwise synthesis .
  • Amino Group (Hydrochloride): Protonated amine resists nucleophilic attack, enhancing stability in aqueous media .

Biological Activity

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid (CAS: 2304449-48-5) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀O₃
  • Molecular Weight : 248.3181 g/mol
  • Purity : ≥ 95%

The compound features a benzyloxy group and a carboxylic acid, which contribute to its reactivity and biological interactions. Its structure is crucial for its pharmacological activities.

This compound's mechanism of action is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Ionic Interactions : The acidic nature allows for ionic interactions with basic amino acids in proteins, enhancing binding stability.
  • Hydrophobic Interactions : The benzyloxy group contributes to hydrophobic interactions, influencing the compound's affinity for lipid membranes and proteins .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Properties

The compound has shown promise in cancer research, particularly as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are involved in apoptosis regulation. Modifications at the carboxylic acid position have been linked to enhanced binding affinities and increased cellular activity against cancer cell lines, suggesting that structural optimization could lead to more effective anticancer agents .

Case Studies

  • In Vitro Studies : A study evaluated the interaction of this compound with cancer cell lines, demonstrating its ability to induce apoptosis through modulation of Bcl-2 family proteins. The compound showed IC50 values comparable to established inhibitors, indicating significant potential in cancer therapy .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates and improved survival outcomes in xenograft models of cancer. These findings support further exploration of this compound as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Trans-4-methylcyclohexanecarboxylic acidC₈H₁₄O₂Lacks the benzyloxy substituent; simpler structure
4-benzyloxycyclohexanecarboxylic acidC₁₅H₁₈O₃Similar structure but differs in stereochemistry
Benzyl 4-cyclohexanecarboxylateC₁₅H₁₈O₂Ester derivative; different functional group

This compound's unique combination of functional groups enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What role does the trans-cyclohexane conformation play in drug-target interactions?

  • Methodology :
  • Docking studies : Simulate binding poses with target proteins (e.g., plasminogen activator inhibitor) using software like AutoDock. The rigid trans conformation may stabilize hydrophobic interactions in enzyme active sites .
  • Comparative crystallography : Resolve co-crystal structures of derivatives with targets to validate computational models .

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